Mofarotene

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Mofaroten wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von Mofaroten wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen aufgebaut.

Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden eingeführt oder modifiziert, um die gewünschten chemischen Eigenschaften zu erreichen.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Mofaroten folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird auf Effizienz und Wirtschaftlichkeit optimiert und umfasst oft automatisierte Systeme und strenge Qualitätskontrollen, um Einheitlichkeit und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Mofaroten unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Mofaroten kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an Mofaroten modifizieren und seine chemischen Eigenschaften verändern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Mofaroten-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Substitutionsreaktionen umfassen typischerweise Reagenzien wie Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Alkohole).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation von Mofaroten zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Mofaroten hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung verwendet, um die Auswirkungen von Arotinoiden auf chemische Reaktionen und molekulare Wechselwirkungen zu untersuchen.

Biologie: Untersucht wird seine Rolle bei der Induktion von Apoptose und seine Auswirkungen auf zelluläre Prozesse.

Medizin: Als potenzielles Antitumormittel erforscht, da es Apoptose in Krebszellen induzieren kann.

Industrie: Bei der Entwicklung neuer Pharmazeutika und Therapeutika eingesetzt.

Wirkmechanismus

Mofaroten übt seine Wirkungen in erster Linie durch die Induktion von Apoptose aus. Der Mechanismus beinhaltet:

Depolarisation der Mitochondrienmembran: Störung des Membranpotentials der Mitochondrien, was zur Freisetzung von pro-apoptotischen Faktoren führt.

Aktivierung von Caspasen: Aktivierung von Caspase-3 und Caspase-9, die entscheidende Enzyme im Apoptoseweg sind.

Produktion von reaktiven Sauerstoffspezies: Erhöhte Produktion von reaktiven Sauerstoffspezies, die zelluläre Komponenten schädigen und Apoptose auslösen können

Analyse Chemischer Reaktionen

Types of Reactions

Mofarotene undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, altering its chemical properties.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Mofarotene's applications span multiple disciplines, including chemistry, biology, and medicine.

Chemistry

- Model Compound : this compound serves as a model compound for studying the effects of arotinoids on chemical reactions and molecular interactions. Its unique structure allows researchers to investigate how modifications can influence biological activity.

Biology

- Apoptosis Induction : this compound has been shown to induce apoptosis in various cancer cell lines. The mechanism involves:

- Mitochondrial Membrane Depolarization : Disruption leads to the release of pro-apoptotic factors.

- Caspase Activation : Specifically, caspase-3 and caspase-9 are activated, which are critical in the apoptosis pathway.

- Reactive Oxygen Species Production : Increased levels can damage cellular components and trigger apoptosis.

Medicine

- Anticancer Agent : this compound is explored as a potential treatment for several cancers, including breast, lung, and oral cancers. It shows promise in reducing tumor incidence and progression through dietary administration in experimental models .

Case Study 1: Oral Carcinogenesis Model

In a study involving male F344 rats, this compound was administered during the initiation phase of oral carcinogenesis induced by 4-nitroquinoline 1-oxide. Results indicated:

- A 78% reduction in the incidence of tongue neoplasms when compared to control groups receiving only the carcinogen.

- Significant decreases in preneoplastic lesions (hyperplasia and dysplasia) were also observed .

Case Study 2: Breast Cancer Cell Lines

In vitro studies demonstrated that this compound exhibited anti-proliferative activity against several human cancer cell lines, including breast cancer. The compound's ability to modulate protein expression involved in cell proliferation and differentiation was highlighted as a key mechanism .

Wirkmechanismus

Mofarotene exerts its effects primarily through the induction of apoptosis. The mechanism involves:

Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.

Activation of Caspases: Activation of caspase-3 and caspase-9, which are crucial enzymes in the apoptosis pathway.

Production of Reactive Oxygen Species: Enhanced production of reactive oxygen species, which can damage cellular components and trigger apoptosis

Vergleich Mit ähnlichen Verbindungen

Mofaroten wird mit anderen Arotinoiden und Retinsäureanalogen verglichen, wie z. B.:

Tretinoin (All-trans-Retinsäure): Wird zur Behandlung von Akne und akuter Promyelozytenleukämie eingesetzt.

Isotretinoin (13-cis-Retinsäure): Bekannt für seine Anwendung bei der Behandlung von schwerer Akne.

Bexaroten: Wird zur Behandlung des kutanen T-Zell-Lymphoms eingesetzt.

Biologische Aktivität

Mofarotene, also known as Ro 40-8757, is a synthetic retinoid that has garnered attention for its potential biological activities, particularly in the context of cancer prevention and treatment. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Overview of this compound

This compound is part of a class of compounds known as arotinoids, which are structurally related to retinoids. It contains a morpholine structure that enhances its biological activity. Research has demonstrated that this compound exhibits anti-tumor properties in various cancer models, notably in oral carcinogenesis and melanoma.

1. Chemopreventive Properties:

this compound has shown significant chemopreventive effects against oral carcinogenesis. In a study involving male F344 rats, dietary administration of this compound resulted in a 78% reduction in the incidence of tongue neoplasms when compared to control groups treated with carcinogens alone. The study indicated that this compound effectively reduced the expression of biomarkers associated with tumor proliferation and progression .

2. Inhibition of Cell Motility:

In vitro studies have indicated that this compound inhibits the motility of melanoma cells. This effect is attributed to its ability to modulate cytoskeletal organization, which is crucial for cell movement and invasion . The inhibition of cell motility may contribute to its anti-metastatic properties.

Table 1: Summary of Key Studies on this compound's Biological Activity

Case Studies

Case Study 1: Oral Carcinogenesis in Rats

A pivotal study investigated the effects of this compound on oral carcinogenesis induced by 4-nitroquinoline 1-oxide (4-NQO). The results demonstrated that rats fed with this compound at concentrations of 250 and 500 ppm showed a marked decrease in the development of preneoplastic lesions, highlighting its potential as a preventive agent against oral cancers .

Case Study 2: Melanoma Treatment

In another study focusing on melanoma, researchers evaluated the effects of this compound on established melanoma cell lines. The findings indicated that treatment with this compound led to reduced cell viability and inhibited migration, suggesting its potential role in therapeutic strategies for melanoma .

Eigenschaften

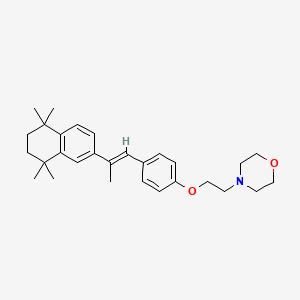

IUPAC Name |

4-[2-[4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]phenoxy]ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO2/c1-22(24-8-11-26-27(21-24)29(4,5)13-12-28(26,2)3)20-23-6-9-25(10-7-23)32-19-16-30-14-17-31-18-15-30/h6-11,20-21H,12-19H2,1-5H3/b22-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQPTBCOEKUHBH-LSDHQDQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)OCCN2CCOCC2)C3=CC4=C(C=C3)C(CCC4(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)OCCN2CCOCC2)/C3=CC4=C(C=C3)C(CCC4(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032006 | |

| Record name | Arotinoid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125533-88-2 | |

| Record name | Mofarotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125533-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mofarotene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125533882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arotinoid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOFAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K3CVY8F8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.